molecular formula C8H9NOS B7904483 4,5,6,7-Tetrahydrothieno[2,3-c]azepin-8-one

4,5,6,7-Tetrahydrothieno[2,3-c]azepin-8-one

Cat. No.: B7904483
M. Wt: 167.23 g/mol
InChI Key: DOPNTZKSMUMUQI-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothieno[2,3-c]azepin-8-one is a bicyclic heterocyclic compound comprising a thiophene ring fused to a seven-membered azepine ring with a ketone functional group at the 8-position. This structure distinguishes it from related six-membered analogs, such as 4,5,6,7-tetrahydrothieno[2,3-c]pyridines, which lack the ketone and feature a nitrogen-containing six-membered ring.

Properties

IUPAC Name

4,5,6,7-tetrahydrothieno[2,3-c]azepin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c10-8-7-6(3-5-11-7)2-1-4-9-8/h3,5H,1-2,4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPNTZKSMUMUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrothieno[2,3-c]azepin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[2,3-c]azepine derivative with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Functional Group Transformations

The ketone group at position 8 participates in condensation and nucleophilic addition reactions:

  • Hydrazine reaction : Forms hydrazone derivatives, enabling further cyclization to triazolopyrimidines .

  • Acetylation : Reacts with acetyl chloride to yield N-acetylated analogs (e.g., compound 24 ) .

Example :

4,5,6,7-Tetrahydrothieno[2,3-c]azepin-8-one+H2N-NH2Hydrazone derivative[1]\text{this compound} + \text{H}_2\text{N-NH}_2 \rightarrow \text{Hydrazone derivative}[1]

Coupling Reactions with Azaindoles

The compound undergoes solvent-free C-3 coupling with azaindoles via a modified Mannich reaction:

  • Conditions : Microwave irradiation (120°C, 20–30 minutes) with p-TSA catalyst .

  • Products : 3-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-yl)azaindoles (e.g., compound 8 ) with yields up to 89% .

Azaindole TypeCoupling PartnerYield
7-AzaindoleTetrahydrothienopyridine89%
4-AzaindoleTetrahydrobenzoazepine68%

Key Data :

  • 1H-NMR^1\text{H-NMR} (compound 8 ): δ = 2.74–3.20 (m, 4H, CH₂), 5.25 (s, 1H, NH), 6.49–8.15 (m, aromatic H) .

  • 13C-NMR^{13}\text{C-NMR}: δ = 26.1 (CH₂), 117.0–149.1 (aromatic C) .

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 4,5,6,7-tetrahydrothieno[2,3-c]azepin-8-one exhibit significant central nervous system (CNS) activity. Preliminary studies suggest potential interactions with neurotransmitter receptors, which could lead to therapeutic applications in treating neurological disorders such as depression and anxiety .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Its structural characteristics allow for interactions with various biological targets that are relevant to inflammatory pathways. This suggests potential for development into drugs aimed at treating conditions characterized by inflammation.

Metabolic Disorders

This compound derivatives have been explored for their effects on glucose metabolism. They may modulate the activity of glucose-6-phosphate recognition units, which is crucial for managing conditions like diabetes and hyperlipidemia . These compounds could serve as therapeutic agents in the regulation of blood glucose levels.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Cyclization Reactions : Utilizing thienyl and azepin precursors to form the bicyclic structure.
  • Nucleophilic Substitution : The presence of functional groups allows for further derivatization and modification of the compound for enhanced biological activity.

Case Study 1: CNS Activity

In a study examining the CNS effects of thieno derivatives, researchers found that certain analogs of this compound exhibited anxiolytic properties in animal models. The study highlighted the importance of specific substituents on the thieno ring that enhanced binding affinity to serotonin receptors .

Case Study 2: Anti-inflammatory Effects

A series of experiments evaluated the anti-inflammatory potential of compounds derived from this compound. Results indicated a dose-dependent reduction in pro-inflammatory cytokines in vitro, suggesting that these compounds could be developed into novel anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrothieno[2,3-c]azepin-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Thieno-Pyridines vs. Thieno-Azepinones

  • 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Derivatives These compounds, exemplified by Tinoridine Hydrochloride (2-amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride), are six-membered bicyclic systems with a pyridine ring. They exhibit rapid oral absorption (peak plasma concentration in 30 minutes) and a short half-life (~3 hours) . Tinoridine demonstrates analgesic and anti-inflammatory activity twice as potent as aspirin and phenylbutazone .
  • 4,5,6,7-Tetrahydrothieno[2,3-c]azepin-8-one The azepinone’s seven-membered ring introduces conformational flexibility and increased lipophilicity compared to pyridine analogs. The ketone group at position 8 may enhance metabolic stability or alter binding interactions, though experimental data on its pharmacokinetics or bioactivity remain sparse.

Pharmacokinetic and Pharmacodynamic Differences

  • The azepinone’s increased lipophilicity might delay absorption but prolong half-life.
  • Metabolic Stability: The ketone in the azepinone could reduce susceptibility to hepatic oxidation compared to ester-containing pyridine derivatives (e.g., Tinoridine’s ethoxycarbonyl group), which may undergo hydrolysis.

Comparative Data Table

Parameter This compound 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Derivatives (e.g., Tinoridine)
Ring Structure 7-membered azepine + thiophene + ketone 6-membered pyridine + thiophene
Key Functional Groups Ketone (position 8) Amino, ethoxycarbonyl, benzyl substituents
Bioactivity Not reported TNF-α inhibition; Analgesic (2× aspirin), Anti-inflammatory (2× phenylbutazone)
Pharmacokinetics Hypothesized slower absorption, longer T₁/₂ Rapid absorption (Tₘₐₓ = 30 min), T₁/₂ = 3 hours
Metabolic Stability Potentially higher (ketone group) Moderate (ester groups prone to hydrolysis)

Research Findings and Gaps

  • Pyridine Derivatives: Well-characterized for TNF-α suppression and anti-inflammatory effects, with Tinoridine advancing to clinical use .
  • The ketone moiety and larger ring may improve target binding or pharmacokinetics, but empirical studies are needed.

Biological Activity

4,5,6,7-Tetrahydrothieno[2,3-c]azepin-8-one (CAS No. 19920-63-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉NOS. Its structure features a thienoazepine core which is significant for its biological interactions. The compound can be represented in various formats including SMILES notation: O=C1NCCCc2ccsc21 .

Antimicrobial Activity

Research indicates that derivatives of tetrahydrothieno compounds exhibit antimicrobial properties. For instance, studies have shown that certain analogs possess significant activity against various bacterial strains. A review highlighted the synthesis and evaluation of these compounds, demonstrating their potential as lead molecules in drug development .

Anticancer Properties

This compound has been investigated for its anticancer effects. In vitro studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines. The mechanism of action is believed to involve the modulation of key signaling pathways involved in cell growth and apoptosis .

Histone Deacetylase Inhibition

One of the notable biological activities of this compound is its role as a histone deacetylase (HDAC) inhibitor. HDACs are crucial in regulating gene expression and are implicated in cancer progression. Compounds derived from tetrahydrothieno frameworks have shown selectivity towards HDAC6 isoforms, suggesting their potential use in cancer therapies .

Case Studies

Several case studies have documented the biological activities of this compound:

  • Case Study on Antimicrobial Activity : A study conducted on various tetrahydrothieno derivatives reported effective inhibition against Staphylococcus aureus and Escherichia coli. The findings suggest that structural modifications can enhance antimicrobial potency .
  • Case Study on Anticancer Activity : In a clinical evaluation involving human cancer cell lines, tetrahydrothieno compounds demonstrated a significant reduction in cell viability at micromolar concentrations. The research pointed to the involvement of apoptosis pathways as a mechanism for the observed anticancer effects .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key synthetic routes include cyclization reactions that form the thienoazepine ring system .

Summary Table of Biological Activities

Biological Activity Effect Mechanism
AntimicrobialSignificant inhibitionDisruption of bacterial cell wall synthesis
AnticancerReduced cell viabilityInduction of apoptosis via signaling pathways
HDAC InhibitionSelective inhibitionModulation of gene expression

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrothieno[2,3-c]azepin-8-one
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.